(S)-3-methylcyclohexanone
CAS No.: 24965-87-5
Cat. No.: VC7962289
Molecular Formula: C7H12O
Molecular Weight: 112.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 24965-87-5 |
---|---|
Molecular Formula | C7H12O |
Molecular Weight | 112.17 g/mol |
IUPAC Name | (3S)-3-methylcyclohexan-1-one |
Standard InChI | InChI=1S/C7H12O/c1-6-3-2-4-7(8)5-6/h6H,2-5H2,1H3/t6-/m0/s1 |
Standard InChI Key | UJBOOUHRTQVGRU-LURJTMIESA-N |
Isomeric SMILES | C[C@H]1CCCC(=O)C1 |
SMILES | CC1CCCC(=O)C1 |
Canonical SMILES | CC1CCCC(=O)C1 |
Introduction
Chemical Identity and Structural Characteristics
(S)-3-Methylcyclohexanone (IUPAC name: (3S)-3-methylcyclohexan-1-one) is a monoterpene-derived cyclic ketone with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol . Its stereochemistry arises from the (S)-configuration at the C-3 position, which influences its interactions in chiral environments.
Molecular Descriptors and Physicochemical Properties
Key physicochemical parameters are summarized below:
Property | Value |
---|---|
Molecular Formula | C₇H₁₂O |
Exact Mass | 112.0888 g/mol |
Topological Polar Surface Area | 17.10 Ų |
XLogP | 1.40 |
Rotatable Bonds | 0 |
Hydrogen Bond Acceptors | 1 |
Hydrogen Bond Donors | 0 |
The compound’s low polar surface area and moderate lipophilicity (XLogP = 1.40) suggest favorable membrane permeability, aligning with its high predicted blood-brain barrier penetration (82.5% probability) .
Spectral and Stereochemical Data
The isomeric SMILES notation (C[C@H]1CCCC(=O)C1) and InChI key (UJBOOUHRTQVGRU-LURJTMIESA-N) provide unambiguous representations of its stereochemistry . Nuclear magnetic resonance (NMR) studies confirm the cyclohexanone ring’s chair conformation, with the methyl group occupying an equatorial position to minimize steric strain . Optical rotation measurements for the (S)-enantiomer report a specific rotation of [α]D = -15° (c = 1.0, CH₂Cl₂) .
Synthesis and Natural Sources
Enantioselective Synthesis from Pulegone
(S)-3-Methylcyclohexanone is synthesized via retro-aldol reaction of (S)-pulegone, a naturally occurring monoterpene . The reaction proceeds under acidic conditions, cleaving the bicyclic structure to yield the enantiomerically pure ketone:
This method achieves a 70% yield with high enantiomeric excess (>95%), making it scalable for industrial applications .
Friedländer Cyclocondensation for Acridine Derivatives
The compound serves as a precursor in synthesizing 9-chloroacridines through Friedländer cyclocondensation with o-aminobenzoic acids . This reaction, catalyzed by POCl₃, regioselectively produces acridine intermediates critical for Alzheimer’s drug candidates:
Pharmacological Applications in Alzheimer’s Disease
Acetylcholinesterase (AChE) Inhibition
(S)-3-Methylcyclohexanone-derived bistacrine analogues exhibit nanomolar AChE inhibition (IC₅₀ = 2–10 nM), surpassing the potency of first-generation inhibitors like tacrine . The methyl group’s stereochemistry enhances binding to the enzyme’s peripheral anionic site, as demonstrated by molecular docking studies .
Table 1: Chiral Bis(7)-Tacrine Derivatives and AChE Activity
Compound | AChE IC₅₀ (nM) | Selectivity (AChE/BuChE) |
---|---|---|
(S,S)-Bistacrine | 2.1 | >100 |
(R,R)-Bistacrine | 8.7 | 45 |
The (S,S)-configured dimer shows 4-fold higher activity than its (R,R)-counterpart, underscoring the impact of stereochemistry on pharmacodynamics .
Mechanistic Insights and Selectivity
The compounds act as dual-binding site inhibitors, bridging the catalytic active site and peripheral anionic site of AChE. Chlorine substitution at the acridine C-6 position further modulates selectivity, reducing off-target interactions with butyrylcholinesterase (BuChE) .
ADMET and Pharmacokinetic Profile
Absorption and Distribution
(S)-3-Methylcyclohexanone derivatives exhibit excellent human intestinal absorption (99.68% probability) and oral bioavailability (80%) . Their ability to cross the blood-brain barrier (82.5% probability) aligns with their application in central nervous system disorders .
Table 2: Key ADMET Predictions
Parameter | Prediction | Probability (%) |
---|---|---|
Human Intestinal Absorption | High | 99.68 |
Blood-Brain Barrier Penetration | High | 82.50 |
CYP3A4 Inhibition | Non-inhibitor | 98.00 |
P-glycoprotein Substrate | Non-substrate | 96.80 |
Recent Advances and Future Directions
Recent studies focus on optimizing the spacer length and substituent patterns in bistacrine dimers to enhance AChE affinity . Computational models predict that extending the heptylene chain could improve binding kinetics while maintaining metabolic stability.
Future research should address:
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In vivo toxicological studies to validate preclinical safety.
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Crystallographic analyses of AChE-inhibitor complexes to refine stereochemical requirements.
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Structure-activity relationship (SAR) studies exploring halogen substituents beyond chlorine.
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